6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione
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Overview
Description
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidine core with a naphthalen-2-yloxy substituent, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with naphthalen-2-ol in the presence of a suitable dehydrating agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives with reduced functional groups.
Scientific Research Applications
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolopyridine derivatives: These compounds also feature a heterocyclic core and have shown potential as enzyme inhibitors.
Uniqueness
6-(Naphthalen-2-yloxy)-5H-thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for further research and development.
Biological Activity
6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a thiazolo[3,2-a]pyrimidine core with a naphthalen-2-yloxy substituent, which enhances its biological activity. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.
Property | Value |
---|---|
CAS No. | 92691-19-5 |
Molecular Formula | C16H10N2O3S |
Molecular Weight | 310.3 g/mol |
IUPAC Name | 6-naphthalen-2-yloxy-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI Key | JRZBZQWWZNKENY-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various thiazole derivatives found that certain structural features significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the naphthalene moiety is believed to contribute to this activity by facilitating interactions with bacterial membranes or specific target sites within microbial cells .
Anticancer Activity
The compound has shown promising results in anticancer research. Thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Mechanism of Action : The compound may induce apoptosis through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival .
In one study, derivatives similar to this compound demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cancer cell lines, indicating significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, it can promote apoptotic processes in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated that the introduction of naphthalene groups significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to establish minimum inhibitory concentrations (MICs) for various derivatives .
Case Study 2: Anticancer Potential
In vitro experiments on MCF-7 breast cancer cells treated with a derivative of the compound showed an increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed that treated cells exhibited increased annexin V positivity, indicating early apoptosis .
Properties
CAS No. |
92691-19-5 |
---|---|
Molecular Formula |
C16H10N2O3S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-naphthalen-2-yloxy-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H10N2O3S/c19-14-13(15(20)18-7-8-22-16(18)17-14)21-12-6-5-10-3-1-2-4-11(10)9-12/h1-9,13H |
InChI Key |
JRZBZQWWZNKENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(=O)N=C4N(C3=O)C=CS4 |
Origin of Product |
United States |
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